molecular formula C16H11F3N4O2 B2770871 {5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}(4-pyridinyl)methanone CAS No. 477847-96-4

{5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}(4-pyridinyl)methanone

Cat. No. B2770871
M. Wt: 348.285
InChI Key: YMPVMJPBMDLQOD-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,3-triazole ring, a trifluoromethoxy group attached to a phenyl ring, and a pyridinyl group. The trifluoromethoxy group is a strong electron-withdrawing group, which can significantly affect the chemical properties of the compound .


Molecular Structure Analysis

The presence of the 1,2,3-triazole ring, trifluoromethoxy group, and pyridinyl group suggests that this compound could have interesting electronic properties. The trifluoromethoxy group is a strong electron-withdrawing group, which could make the compound more reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the trifluoromethoxy group could make the compound more lipophilic, which could affect its solubility and stability .

Scientific Research Applications

Pharmacophore Design of Kinase Inhibitors

Triazole derivatives, such as “{5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}(4-pyridinyl)methanone”, are highlighted for their role in the design of selective kinase inhibitors. These compounds are noted for their selective inhibition of the p38 mitogen-activated protein (MAP) kinase, which is crucial for the regulation of proinflammatory cytokines. The specific structural features of these molecules, including the tri- and tetra-substituted imidazole scaffold, facilitate their binding and inhibitory activity towards kinase enzymes, underscoring their potential in therapeutic interventions aimed at inflammatory responses (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Triazole Derivatives in Drug Development

Research on 1H-1,2,3-triazole and related derivatives reveals their significance in the pharmaceutical industry, particularly for their diverse biological activities. These compounds are part of a class of heterocyclic compounds that have been incorporated into new drugs due to their structural variability and pharmacological potentials. Triazoles have been explored for their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The exploration of triazole derivatives, including those with specific substituents like “{5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}(4-pyridinyl)methanone”, emphasizes their importance in developing novel therapeutic agents (Ferreira et al., 2013).

Reactivity and Application of Triazole Derivatives

The reactivity of 1,2,4-triazole-3-thione derivatives has been a subject of study, showing high indicators of antioxidant and antiradical activity. These compounds have been compared to biogenic amino acids such as cysteine for their free SH-group structure. The synthesis and pharmacological activity of these derivatives provide new opportunities for their application in medicinal chemistry, demonstrating the broad utility of triazole derivatives in scientific research and drug development (Kaplaushenko, 2019).

Future Directions

The future directions for research on this compound could include studying its synthesis, properties, and potential applications. For example, it could be interesting to study how the trifluoromethoxy group affects the compound’s properties and reactivity .

properties

IUPAC Name

[5-methyl-1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O2/c1-10-14(15(24)11-6-8-20-9-7-11)21-22-23(10)12-2-4-13(5-3-12)25-16(17,18)19/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPVMJPBMDLQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)OC(F)(F)F)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}(4-pyridinyl)methanone

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